2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine
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Overview
Description
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine is a complex organic compound characterized by its triazine core and two 4-chlorophenyl groups attached via ethenyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine typically involves the reaction of 4-chlorobenzaldehyde with 2,4,6-trimethyl-1,3,5-triazine under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkages between the triazine core and the chlorophenyl groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The ethenyl linkages can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A metabolite of DDT with similar structural features.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: A compound with similar ethenyl linkages but different aromatic groups.
Uniqueness
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine is unique due to its triazine core, which imparts distinct chemical properties and reactivity. The presence of the 4-chlorophenyl groups further enhances its potential for various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
918664-35-4 |
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Molecular Formula |
C20H15Cl2N3 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2,4-bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine |
InChI |
InChI=1S/C20H15Cl2N3/c1-14-23-19(12-6-15-2-8-17(21)9-3-15)25-20(24-14)13-7-16-4-10-18(22)11-5-16/h2-13H,1H3 |
InChI Key |
LFQQHIFTCPAQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)Cl)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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